Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it serves as a backbone for many biologically active compounds and pharmaceuticals. The tert-butyl group attached to the piperidine ring increases the steric bulk and can influence the reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of related piperidine derivatives has been extensively studied. For example, the asymmetric synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid derivatives has been achieved starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, respectively . Another study reported the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative, which were characterized by various spectroscopic methods . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.
Molecular Structure Analysis
X-ray diffraction studies have been used to confirm the structures of various piperidine derivatives. For instance, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was found to be linear with a fully extended conformation, while its hydrazide derivative adopted an L-shaped conformation . Single crystal X-ray diffraction analysis has also been employed to confirm the structure of other piperidine derivatives, providing detailed information on their molecular geometry and intermolecular interactions .
Chemical Reactions Analysis
Piperidine derivatives undergo a variety of chemical reactions. The 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, for example, leads to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are useful synthons for the preparation of diverse piperidine derivatives . Schiff base compounds have also been synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, showcasing the versatility of piperidine derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The crystal packing, intermolecular interactions, and hydrogen bonding patterns play a significant role in determining these properties . For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate features weak C–H···O interactions and aromatic π–π stacking interactions, which contribute to its three-dimensional architecture . Density functional theory (DFT) analyses have been used to study the molecular and crystal structures, providing insights into the stability and electronic properties of these compounds .
Scientific Research Applications
Synthesis and Intermediates
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate plays a significant role as an intermediate in the synthesis of various biologically active compounds. For instance, it has been used as a starting material in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the production of crizotinib, a medication used in cancer treatment (Kong et al., 2016). Additionally, it's been used in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib (Wang et al., 2015).
Structural Studies
X-ray studies have shown that derivatives of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate can have interesting structural properties. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate exhibits an axial orientation of the isobutyl side chain, which is significant in understanding its chemical behavior and potential applications (Didierjean et al., 2004).
Biological Evaluation
This compound has also been involved in the synthesis of derivatives with potential biological activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, synthesized using tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, was evaluated for its antibacterial and anthelmintic activity, demonstrating moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Applications in Corrosion Inhibition
Interestingly, a novel compound synthesized from tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, was investigated for its anticorrosive properties on carbon steel in acidic environments. This study highlights the versatility of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate derivatives in industrial applications (Praveen et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
properties
IUPAC Name |
tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPWHPCCUXESFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384182 | |
Record name | tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
CAS RN |
156185-63-6 | |
Record name | tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-(3-hydroxypropyl)tetrahydro-1(2h)-pyridinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.